molecular formula C17H14N4O3S B2364119 3-(3,4-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole CAS No. 1106846-80-3

3-(3,4-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No.: B2364119
CAS No.: 1106846-80-3
M. Wt: 354.38
InChI Key: JOGWFPXWGDXFLL-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a dimethoxyphenyl group, a thiophenyl group, and a pyrazolyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a hydrazide intermediate, which is then reacted with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, acetonitrile, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole: A structural isomer with a different position of the pyrazolyl group.

    3-(3,4-dimethoxyphenyl)-5-(2-thiophenyl)-1,2,4-oxadiazole: A compound with a similar structure but lacking the pyrazolyl group.

Uniqueness

The uniqueness of 3-(3,4-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole lies in its combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific molecular interactions and reactivity .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-22-13-6-5-10(8-14(13)23-2)16-18-17(24-21-16)12-9-11(19-20-12)15-4-3-7-25-15/h3-9H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGWFPXWGDXFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=NNC(=C3)C4=CC=CS4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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